molecular formula C12H7F3O3S B3039408 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS No. 1039859-73-8

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

Cat. No.: B3039408
CAS No.: 1039859-73-8
M. Wt: 288.24 g/mol
InChI Key: SBZXAJFNJZPCHU-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring. This compound has garnered attention in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances metabolic stability and influences target binding . Its molecular formula is C₁₂H₇F₃O₃S, with a molecular weight of 288.24 g/mol.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-8-3-1-7(2-4-8)9-5-6-10(19-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXAJFNJZPCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Preparation of Aryl Halide: The starting material, 4-(Trifluoromethoxy)phenylboronic acid, is prepared through the reaction of 4-bromoanisole with trifluoromethyl iodide in the presence of a base.

    Coupling Reaction: The aryl halide is then coupled with thiophene-2-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophenes with modified functional groups.

Scientific Research Applications

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
  • 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3): Molecular Formula: C₁₂H₇F₃O₂S Molecular Weight: 272.24 g/mol Key Differences: Replacement of -OCF₃ with -CF₃ removes the oxygen atom, reducing polarity.
Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H)
Trifluoromethoxy (-OCF₃) vs. Methylthio (-SMe)
  • 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid (CAS 870703-97-2):
    • Molecular Formula : C₁₂H₁₀O₂S₂
    • Molecular Weight : 250.34 g/mol
    • Key Differences : The methylthio group is less electronegative but more lipophilic, enhancing membrane permeability. However, it may increase metabolic oxidation risks .
Trifluoromethoxy (-OCF₃) vs. Fluorophenyl (-F)
  • 5-(4-Fluorophenyl)thiophene-2-carboxylic acid (CAS 115933-30-7):
    • Molecular Formula : C₁₁H₇FO₂S
    • Molecular Weight : 222.23 g/mol
    • Key Differences : A single fluorine substituent offers moderate electron-withdrawing effects and lower steric bulk, commonly used to block metabolic degradation without significantly increasing molecular weight .

Heterocyclic Core Variations

Thiophene vs. Furan
  • 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid (CAS 306935-95-5):
    • Molecular Formula : C₁₂H₇F₃O₄
    • Key Differences : Replacing thiophene with furan reduces aromatic stability and alters electronic properties. Furan’s lower aromaticity may decrease target binding affinity but improve solubility .

Biological Activity

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C12H7F3O3S
  • Molecular Weight : 288.24 g/mol
  • CAS Number : 1039859-73-8

This compound features a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms, including improved binding affinity to biological targets.

Antiviral Activity

Research has identified thiophene derivatives, including those similar to this compound, as potent inhibitors of viral replication. For instance, studies on thiophene-2-carboxylic acids have shown significant inhibitory effects on Hepatitis C virus (HCV) NS5B polymerase, indicating their potential as antiviral agents .

Anticancer Potential

The compound has shown promise in anticancer applications. A study focusing on thiophene derivatives reported that certain structural modifications resulted in increased cytotoxicity against various cancer cell lines, with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells . The presence of the trifluoromethoxy group may enhance the interaction with cancer-specific targets.

Antibacterial Activity

This compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including E. coli and S. aureus, with MIC values comparable to standard antibiotics . The mechanism involves disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models, suggesting a role in modulating inflammatory responses .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of thiophene derivatives against HCV. The results indicated that modifications at the 2-position of thiophene significantly enhanced antiviral activity, with some compounds achieving over 90% inhibition of viral replication in Huh-7 cells .

Case Study 2: Anticancer Activity

In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of thiophene derivatives. They reported that specific compounds induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted the structural importance of the trifluoromethoxy group in enhancing cytotoxicity .

Case Study 3: Antibacterial Properties

A recent study assessed the antibacterial activity of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethoxy substitution exhibited significant antibacterial activity, with inhibition zones exceeding those of standard antibiotics like ceftriaxone .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntiviralHCV>90% inhibition
AnticancerMCF-7 (Breast Cancer)3 - 14 µM
AntibacterialE. coliMIC < 50 µg/mL
Anti-inflammatoryIL-6, TNF-αInhibition >70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
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5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

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